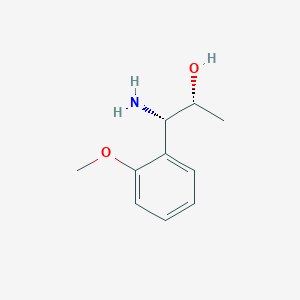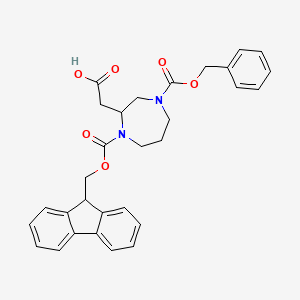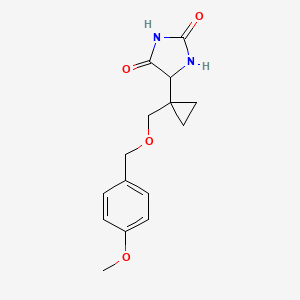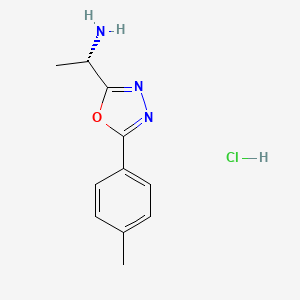
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.
Resolution of the Stereoisomer: The (S)-enantiomer can be obtained through chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and employing automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Aromatic Amines: Compounds with similar aromatic amine groups but different heterocyclic rings.
Uniqueness
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride is unique due to the specific combination of the oxadiazole ring and the (S)-ethan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H14ClN3O |
|---|---|
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
(1S)-1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
OUVBSTBFRFFPLS-QRPNPIFTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)[C@H](C)N.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





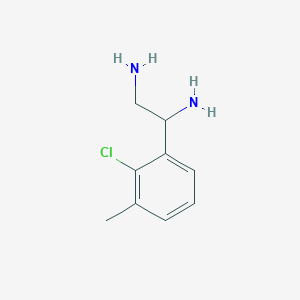
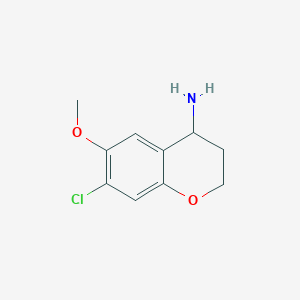
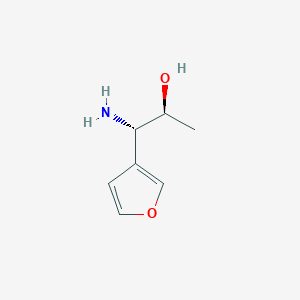
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
